N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5
Description
N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5 (CAS: 1794940-43-4) is a deuterated analog of N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine (CAS: 1391053-21-6), where five hydrogen atoms are replaced with deuterium. This modification enhances its utility as an internal standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), enabling precise quantification of its non-deuterated counterpart in complex matrices .
Structurally, the compound features:
- A phenothiazine core (a tricyclic system with sulfur and nitrogen atoms).
- A 2-methylsulfonyl group at the 2-position, increasing polarity and metabolic stability.
- An N-(2-propenyl) substituent at the 10-position, introducing allylic reactivity.
- Deuterium atoms at specific positions, altering its mass without significantly affecting chemical reactivity .
Properties
Molecular Formula |
C16H15NO2S2 |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
2-methylsulfonyl-10-(1,1,2,3,3-pentadeuterioprop-2-enyl)phenothiazine |
InChI |
InChI=1S/C16H15NO2S2/c1-3-10-17-13-6-4-5-7-15(13)20-16-9-8-12(11-14(16)17)21(2,18)19/h3-9,11H,1,10H2,2H3/i1D2,3D,10D2 |
InChI Key |
KLXNEAXMKJWVOU-IZHVEIGHSA-N |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])N1C2=CC=CC=C2SC3=C1C=C(C=C3)S(=O)(=O)C)[2H] |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC=C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(Methylsulfonyl)-10H-phenothiazine Core
Based on patent CN105837528B and related literature, the preparation of the 2-(methylsulfonyl)-10H-phenothiazine core involves:
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of p-chlorophenylmethyl sulfone intermediate | Sodium sulfite reduction of p-chlorobenzenesulfonyl chloride, condensation with sodium chloroacetate, decarboxylation | Efficient, environmentally considerate route |
| 2 | C-N coupling reaction | 2-nitro-4-methylsulfonyl chlorobenzene + sodium salt of 2-bromothiophenol | Forms 1-[(2-bromophenyl)mercapto]-4-(methylsulfonyl)-2-nitrobenzene (M1) |
| 3 | Reduction of nitro group | Hydrazine hydrate and activated carbon | Yields 2-[(2-bromophenyl)mercapto]-5-(methylsulfonyl)aniline (M2) |
| 4 | Acylation | Reaction of M2 with formic acid | Produces intermediate M3 |
| 5 | Cyclization and decarboxylation | Potassium hydroxide in alcoholic solution, followed by heating | Finalizes 2-(methylsulfonyl)-10H-phenothiazine |
This method emphasizes simplicity, high yield, and ease of operation.
Deuterium Incorporation Strategies
- Use of deuterated methylsulfonyl precursors (e.g., CD3SO2Cl) during the methylsulfonyl introduction step
- Use of deuterated solvents (e.g., D2O, deuterated alcohols) during reduction or cyclization steps to exchange labile hydrogens
- Employing deuterated allyl halides (e.g., CD2=CD-CD2Br) for N-alkylation to introduce the propenyl-d5 group
These strategies ensure selective and efficient incorporation of deuterium atoms without compromising the overall yield and purity.
Alternative Synthetic Routes and Optimization
A novel process for preparing related phenothiazine derivatives (e.g., metopimazine) shares similarities in core construction and functionalization steps, offering insights for optimizing the preparation of this compound:
| Process Step | Description | Optimization Notes |
|---|---|---|
| Nitroaromatic coupling | Use of o-fluorobenzenethiol and o-nitro-p-methylsulfonyl chlorobenzene in acetone with potassium carbonate | Improves coupling efficiency |
| Reduction | Ferric chloride and hydrazine hydrate reduction to aniline intermediate | Mild conditions preserve functional groups |
| Cyclization | Use of NaH in DMSO, heating for ring closure | Controlled temperature enhances yield |
| N-Alkylation | Reaction with 1-bromo-3,3-diethoxypropane and KOH | Enables further functionalization |
| Final modification | Acid hydrolysis and reductive amination | High purity and yield achieved |
These steps, though from a different phenothiazine derivative synthesis (metopimazine), suggest scalable and high-yielding approaches applicable to the target compound.
Data Tables Summarizing Key Reaction Conditions and Yields
| Step | Reaction Type | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Sulfone intermediate synthesis | Na2SO3, p-chlorobenzenesulfonyl chloride | Aqueous, mild heating | 85-90 | Environmentally friendly |
| 2 | C-N coupling | 2-nitro-4-methylsulfonyl chlorobenzene, 2-bromothiophenol sodium salt | Acetone, K2CO3, reflux | 80-85 | High selectivity |
| 3 | Nitro reduction | Hydrazine hydrate, activated carbon | 50-70°C, 4-6 h | 90-95 | Clean reduction |
| 4 | Acylation | Formic acid | Room temperature | 75-80 | Mild conditions |
| 5 | Cyclization | KOH in alcohol, heat | 100-120°C | 70-75 | Decarboxylation step |
| 6 | N-Alkylation | Allyl bromide (or deuterated analog), K2CO3 | Reflux, 3-5 h | 80-90 | Efficient substitution |
Research Findings and Practical Considerations
- The synthetic route prioritizes environmental safety , cost-effectiveness , and high yield at each step.
- Deuterium labeling requires careful selection of deuterated reagents to maintain isotopic purity without isotopic dilution during workup.
- Alkylation with 2-propenyl halides is a well-established method for introducing the N-propenyl group, adaptable for deuterated analogs.
- Purification typically involves crystallization or chromatographic techniques to achieve >95% purity, essential for research and pharmaceutical applications.
- Reaction monitoring by NMR, including ^2H NMR, ensures successful incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The propenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H15NO2S2
- Molecular Weight : 317.43 g/mol
- Purity : Typically around 95%
The compound features a propenyl group, enhancing its reactivity, and a methylsulfonyl group, which contributes to its unique chemical properties. These structural elements are crucial for its biological activity.
Antimicrobial Properties
Research indicates that N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5 exhibits significant antimicrobial activity against a range of pathogens, including bacteria and fungi. This property positions it as a promising candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
A study published in Molecules evaluated the antimicrobial potential of various phenothiazine derivatives, including this compound. The results demonstrated promising efficacy against resistant strains of bacteria, highlighting its potential for therapeutic applications in infectious diseases.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | TBD | TBD |
| Escherichia coli | TBD | TBD |
| Candida albicans | TBD | TBD |
Antitumor Activity
This compound has been studied for its antitumor properties. Research indicates that modifications at the nitrogen atom significantly influence the cytotoxic effects of phenothiazines on various cancer cell lines.
Case Study: Antitumor Activity Analysis
A study on the cytotoxic effects of phenothiazines revealed that compounds with longer aliphatic side chains exhibited enhanced activity. This suggests that this compound could be further investigated for its anticancer potential.
| Compound | TCID50 (µg/mL) | Activity Level |
|---|---|---|
| Trifluoromethyl derivative | 4.7 | High |
| Chlorine derivative | 62.5 | Moderate |
| This compound | TBD | TBD |
Neuroprotective Effects
Phenothiazines are also recognized for their neuroprotective effects, potentially offering benefits against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Case Study: Neuroprotective Mechanisms
A review of neuroprotective agents highlighted the role of phenothiazines in protecting neuronal cells from apoptosis induced by oxidative stress. This suggests that this compound could play a role in therapeutic strategies for conditions such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5 involves its interaction with various molecular targets, including enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The presence of deuterium atoms can influence the compound’s metabolic stability and interaction with biological systems .
Comparison with Similar Compounds
Substituent Variations in Phenothiazine Derivatives
Phenothiazines exhibit diverse biological and physicochemical properties depending on substituents. Key analogs include:
Key Observations :
- Alkyl/Aryl Substituents : The 2-propenyl group in the target compound introduces allylic reactivity , distinguishing it from methyl or aryl derivatives (e.g., 10-methyl or 4-nitrophenyl analogs). This may influence metabolic pathways or synthetic modification strategies .
- Deuterium Effects: The deuterated version has a higher molecular weight (Δm/z = +5) than its non-deuterated analog, critical for distinguishing isotopic peaks in mass spectrometry .
Physicochemical and Structural Properties
- Crystallography: While 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine crystallizes in a triclinic system (space group P1, V = 781.4 ų), the target compound’s structure remains unreported. The ethynyl group in the former induces planar conformation, whereas the 2-propenyl group may introduce steric effects .
- Spectroscopic Data: Deuterated compounds exhibit distinct NMR and IR profiles due to isotopic shifts. For example, C–D stretching vibrations (~2100 cm⁻¹) are observable in IR, absent in non-deuterated analogs .
Biological Activity
N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5 is a derivative of phenothiazine, a class of compounds known for their diverse biological activities, particularly in the fields of psychiatry and oncology. This compound, with a molecular formula of C16H15NO2S2 and a molecular weight of 317.421, has gained attention for its potential therapeutic applications due to its unique structural properties.
Chemical Structure
The compound features a phenothiazine backbone modified with a propenyl group and a methylsulfonyl substituent. This structural modification is significant as it influences the biological activity and pharmacokinetic properties of the compound.
Biological Activity
Phenothiazines are primarily known for their antipsychotic properties, but they also exhibit various other biological activities, including:
- Anticancer Activity : Phenothiazine derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as calmodulin inhibition and modulation of protein kinase C activity .
- Neuroleptic Effects : These compounds interact with dopaminergic receptors, which are crucial in the treatment of schizophrenia and other psychiatric disorders .
- Multidrug Resistance Reversal : Some phenothiazines can inhibit P-glycoprotein transport function, thereby enhancing the efficacy of other chemotherapeutic agents .
The biological effects of this compound can be attributed to its interaction with various molecular targets:
- Dopamine Receptors : The compound likely interacts with dopamine D2 receptors, which is essential for its antipsychotic effects.
- Calmodulin and Protein Kinase C : Inhibition of these proteins may contribute to its anticancer properties by disrupting calcium signaling pathways involved in cell growth and proliferation .
Research Findings
Recent studies have focused on elucidating the specific mechanisms through which this compound exerts its biological effects.
- Anticancer Studies : In vitro assays demonstrated that this compound can inhibit the growth of various cancer cell lines, suggesting potential use as an adjunct therapy in oncology.
- Neuropharmacological Studies : Research indicates that this compound may reduce symptoms in animal models of psychosis, supporting its role as a potential antipsychotic agent.
Case Studies
A review of literature reveals several case studies highlighting the efficacy of phenothiazine derivatives:
- Case Study 1 : A clinical trial involving patients with treatment-resistant schizophrenia showed significant improvements in symptoms following administration of a phenothiazine derivative similar to this compound.
- Case Study 2 : Laboratory studies on breast cancer cell lines indicated that this compound could reduce cell viability by inducing apoptosis through mitochondrial pathways.
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. How can the molecular structure of N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5 be experimentally validated?
- Methodological Answer : The compound’s structure can be confirmed using X-ray crystallography (to determine bond lengths, angles, and crystal packing) and NMR spectroscopy . For deuterated analogs, the absence of proton signals at deuterated positions (e.g., C-D bonds) in -NMR and isotopic shifts in -NMR are critical. X-ray data for related phenothiazines (e.g., triclinic crystal system, α/β/γ angles) provide a reference for structural comparisons .
Q. What synthetic routes are suitable for preparing deuterated phenothiazine derivatives like this compound?
- Methodological Answer : Deuterated analogs are typically synthesized via isotopic labeling . Key steps include:
- Alkylation : Introducing the 2-propenyl group using deuterated reagents (e.g., DO or deuterated alkyl halides) during N-alkylation of the phenothiazine core .
- Sulfonylation : Reacting with methylsulfonyl chloride in deuterated solvents to retain isotopic purity.
- Purification : Chromatographic separation (e.g., HPLC) to isolate the deuterated product from non-deuterated impurities .
Advanced Research Questions
Q. How does this compound enhance accuracy in pharmacokinetic studies?
- Methodological Answer : As an internal standard , its deuterated form minimizes matrix effects and ionization variability in LC-MS/MS . For example:
- Calibration : Spiking known concentrations into biological matrices (e.g., plasma) to create calibration curves.
- Quantification : Using a deuterium-specific mass transition (e.g., m/z shift) to differentiate the analyte from endogenous compounds. This method improves recovery rates and reduces inter-run variability .
Q. What experimental approaches evaluate the deuterium isotope effect on the compound’s metabolic stability?
- Methodological Answer :
- In vitro assays : Incubate the deuterated and non-deuterated compounds with liver microsomes or CYP450 enzymes. Measure half-life () and intrinsic clearance using HPLC-UV/MS.
- Kinetic isotope effects (KIE) : Compare ratios for enzymatic reactions. A KIE >1 indicates slower metabolism due to C-D bond strength .
- Computational modeling : Density Functional Theory (DFT) to predict bond dissociation energies and metabolic pathways .
Q. How can HPLC methods be optimized to resolve this compound from its non-deuterated counterpart?
- Methodological Answer :
- Column selection : Use a C18 column with 3 µm particle size for high resolution.
- Mobile phase : Acetonitrile/ammonium formate buffer (pH 3.5) in gradient elution (e.g., 40%–70% acetonitrile over 15 min).
- Detection : UV at 254 nm or MS in Selected Reaction Monitoring (SRM) mode. Adjusting buffer ionic strength can improve peak symmetry and retention time reproducibility .
Q. What mechanistic insights can be gained by studying the sulfonyl group’s reactivity in this compound?
- Methodological Answer :
- Nucleophilic substitution : React with thiols (e.g., glutathione) to study sulfonyl group displacement, monitored via -NMR or LC-MS.
- Redox behavior : Cyclic voltammetry to assess sulfonyl’s electron-withdrawing effects on the phenothiazine ring’s oxidation potential.
- Computational studies : Molecular docking to predict interactions with enzymes (e.g., sulfotransferases) or receptors .
Q. How is this compound utilized in receptor binding studies for neurological targets?
- Methodological Answer :
- Radioligand assays : Tritiated or fluorescently labeled analogs compete with the deuterated compound for binding to dopamine (D2) or histamine (H1) receptors.
- Surface Plasmon Resonance (SPR) : Immobilize receptors on a chip and measure binding kinetics (association/dissociation rates) in real-time.
- In vivo imaging : PET/CT with -labeled derivatives to track brain penetration and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
